methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate
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Overview
Description
Methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo2,1-abenzazepine-3-carboxylate is a complex organic compound with a unique structure. It belongs to the class of benzazepines, which are known for their diverse biological activities. This compound is characterized by its hexahydro-pyrrolo-benzazepine core, which is a fused ring system containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo2,1-abenzazepine-3-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable amino acid derivative, the compound can be synthesized through a series of reactions including amide formation, cyclization, and esterification .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo2,1-abenzazepine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as ketones to alcohols.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions often involve nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo2,1-abenzazepine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo2,1-abenzazepine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzazepine Derivatives: Compounds with similar core structures but different functional groups.
Indole Derivatives: Share some structural similarities and biological activities.
Quinoline Derivatives: Another class of heterocyclic compounds with comparable properties.
Uniqueness
Methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo2,1-abenzazepine-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a] benzazepine-3-carboxylate (CAS Number: 142695-53-2) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure that contributes to its biological activity. The specific stereochemistry at the 3S and 6S positions is crucial for its interaction with biological targets. Its molecular weight is approximately 267.34 g/mol, and it exhibits a purity level of over 98% in synthesized forms .
Research indicates that methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a] benzazepine-3-carboxylate may exert its effects through multiple mechanisms:
- Cytotoxic Effects : Studies have shown that this compound can induce cytotoxicity in various cancer cell lines. For instance, it has been reported to affect cell cycle phases significantly and induce oxidative stress by increasing reactive oxygen species (ROS) production . This oxidative stress is linked to mitochondrial dysfunction and apoptosis in treated cells.
- Antiproliferative Activity : The compound has demonstrated antiproliferative effects against several cancer types. In vitro studies revealed IC50 values indicating effective inhibition of cell growth at micromolar concentrations .
- Interaction with Cellular Pathways : The mechanism involves modulation of signaling pathways associated with cell survival and proliferation. For example, the compound has been shown to alter the mitochondrial membrane potential and disrupt normal cellular functions related to metabolism and growth .
Case Study 1: Anticancer Activity
In a study focused on the compound's anticancer properties, methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a] benzazepine-3-carboxylate was tested against A2780 ovarian cancer cells. Results indicated that the compound significantly increased ROS levels and caused cell cycle arrest in the G0/G1 phase while decreasing S and G2/M phases .
Case Study 2: Selectivity in Cancer Cell Lines
Another investigation assessed its efficacy across different cancer cell lines including HT-29 (colorectal adenocarcinoma) and HCT116 (colon cancer). The results showed varying degrees of sensitivity; while some lines were resistant to treatment (IC50 > 20 μM), others displayed substantial sensitivity with IC50 values in the low micromolar range . This variability underscores the importance of understanding the molecular context when evaluating therapeutic potential.
Data Table of Biological Activity
Cell Line | IC50 Value (µM) | Effect Observed |
---|---|---|
A2780 | 5.4 | Induced oxidative stress |
HT-29 | >20 | Resistant to treatment |
HCT116 | 0.6 | Significant cytotoxicity |
MSTO-211H | Comparable responses | Varying effects based on stereochemistry |
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-20-15(19)13-7-6-12-10-5-3-2-4-9(10)8-11(16)14(18)17(12)13/h2-5,11-13H,6-8,16H2,1H3/t11-,12+,13-/m0/s1 |
InChI Key |
PWEATEAIIBMZDO-XQQFMLRXSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]2N1C(=O)[C@H](CC3=CC=CC=C23)N |
Canonical SMILES |
COC(=O)C1CCC2N1C(=O)C(CC3=CC=CC=C23)N |
Origin of Product |
United States |
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